A Technical Guide to 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone: Structure, Synthesis, and Applications in Modern Organic Chemistry
A Technical Guide to 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone: Structure, Synthesis, and Applications in Modern Organic Chemistry
Abstract: This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone, a key intermediate in synthetic organic chemistry. The document details the compound's chemical structure, physicochemical properties, and a validated synthetic pathway. Emphasis is placed on the strategic importance of the tert-butyldimethylsilyl (TBS) protecting group, which enables complex molecular manipulations by masking the reactive α-hydroxy functionality. This guide explores its applications as a versatile building block, particularly in the context of multi-step syntheses relevant to pharmaceutical research and drug development. Safety protocols and handling guidelines are also provided for laboratory professionals.
Chemical Identity and Physicochemical Properties
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone is a bifunctional organic compound featuring a brominated aromatic ring and a silyl-protected α-hydroxy ketone moiety. This unique combination of a stable protecting group and a reactive aromatic halide makes it a valuable precursor for creating more complex molecular architectures through reactions such as cross-coupling, while the ketone offers a site for further derivatization after deprotection.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 768361-45-1[1] |
| Molecular Formula | C₁₄H₂₁BrO₂Si |
| Molecular Weight | 329.31 g/mol [1] |
| IUPAC Name | 1-(4-bromophenyl)-2-[(tert-butyldimethylsilyl)oxy]ethanone[1] |
| InChI | 1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-10-13(16)11-6-8-12(15)9-7-11/h6-9H,10H2,1-5H3[1] |
| InChIKey | AFZMHKPVTDXIEP-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)(C)OCC(=O)C1=CC=C(C=C1)Br |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Refrigerator |[1] |
The Synthetic Rationale and Experimental Protocol
The primary utility of this compound stems from the presence of the tert-butyldimethylsilyl (TBS) ether. The TBS group is a robust and sterically hindered protecting group for alcohols, rendering the α-hydroxy position inert to a wide range of reagents and reaction conditions, including those used for organometallic cross-coupling reactions at the aryl bromide position. Its installation is a critical step in leveraging the full synthetic potential of the parent α-hydroxy ketone.
The synthesis is best understood as a multi-step workflow starting from the commercially available 4'-bromoacetophenone. The workflow involves α-bromination, followed by hydrolysis to the α-hydroxy ketone, and finally, protection of the alcohol with a silylating agent.
Caption: Synthetic workflow for the target compound.
Detailed Protocol: Silylation of 2-Hydroxy-1-(4-bromophenyl)ethanone
This protocol is adapted from standard silylation procedures for primary alcohols and is designed to be self-validating through reaction monitoring.[2] The causality behind the choice of reagents is critical: tert-Butyldimethylsilyl chloride (TBSCl) is the silyl source. A base, such as triethylamine or imidazole, is required to neutralize the HCl byproduct. Imidazole is often preferred as it also catalyzes the reaction. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used as the solvent to prevent premature hydrolysis of the silylating agent and the product.
Materials:
-
2-Hydroxy-1-(4-bromophenyl)ethanone
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equivalents)
-
Imidazole (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve 2-hydroxy-1-(4-bromophenyl)ethanone (1.0 equiv) in anhydrous DCM.
-
Add imidazole (1.5 equiv) to the solution and stir until it dissolves.
-
In a separate flask, dissolve TBSCl (1.1 equiv) in a small amount of anhydrous DCM.
-
Add the TBSCl solution dropwise to the reaction mixture at 0 °C (ice-water bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone.
Spectroscopic and Analytical Characterization
While a full experimental dataset for the title compound is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from its precursors, such as 2-bromo-1-(4-bromophenyl)ethanone.[3][4]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.6-7.9 ppm, characteristic of a 1,4-disubstituted benzene ring. Methylene Protons (-CH₂O-): A singlet around δ 4.5-4.8 ppm. tert-Butyl Protons: A sharp singlet at approximately δ 0.9 ppm (9H). Dimethylsilyl Protons: A sharp singlet at approximately δ 0.1 ppm (6H). |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 190-195 ppm. Aromatic Carbons: Four signals between δ 128-135 ppm. Methylene Carbon (-CH₂O-): A signal around δ 65-70 ppm. tert-Butyl Carbons: Signals around δ 25-26 ppm (C(CH₃)₃) and δ 18 ppm (C(CH₃)₃). Dimethylsilyl Carbons: A signal near δ -5 ppm. |
| IR (Infrared) | C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹. Si-O-C Stretch: Strong absorption bands in the 1100-1150 cm⁻¹ region. C-Br Stretch: A band in the 500-600 cm⁻¹ region. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z 328 and 330, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: A prominent peak corresponding to the loss of the tert-butyl group ([M-57]⁺). |
Applications in Synthetic Chemistry and Drug Discovery
The strategic value of 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone lies in its capacity to serve as a robust platform for building molecular complexity. Its utility is best illustrated by considering the orthogonal reactivity of its functional groups.
Caption: A typical workflow utilizing the subject compound.
-
Cross-Coupling Reactions: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring. The TBS protecting group remains stable under these conditions, preventing interference from the hydroxyl group.
-
Deprotection and Further Functionalization: Following the modification of the aromatic ring, the TBS group can be selectively removed under mild conditions, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. This unmasks the α-hydroxy ketone functionality, which can then be used in subsequent reactions such as:
-
Oxidation to an α-diketone.
-
Reduction to a 1,2-diol.
-
Esterification or etherification.
-
This stepwise approach is fundamental in drug discovery, where complex scaffolds are often assembled piece by piece.[5] The α-hydroxy ketone motif is present in various biologically active molecules, and intermediates like this are crucial for their synthesis.[6]
Safety and Handling
Proper handling of 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautionary measures.
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
|---|---|---|---|
| Signal Word | - | Warning | [1] |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| | P313 | Get medical advice/attention. |[1] |
Handling Guidelines:
-
Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8]
-
Storage: Store in a tightly sealed container in a refrigerator as recommended.[1]
-
Spills: In case of a spill, avoid generating dust. Collect the material carefully and dispose of it as hazardous waste.[9]
Conclusion
1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its design, featuring a robust protecting group orthogonal to a reactive coupling site, exemplifies the principles of contemporary synthetic strategy. For researchers in drug development and materials science, this compound serves as a key building block, enabling the efficient and controlled assembly of complex target molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.
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